Clionasterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83-47-6 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
KZJWDPNRJALLNS-FBZNIEFRSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
147°C |
Other CAS No. |
83-47-6 |
physical_description |
Solid |
Synonyms |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Origin of Product |
United States |
Ii. Natural Distribution and Biosynthetic Pathways of Clionasterol
Occurrence and Isolation from Marine Organisms
The marine environment is a rich source of clionasterol, where it is a constituent of various sponges and algae.
This compound in Marine Sponges (e.g., Xestospongia exigua, Clathria major)
Marine sponges, particularly of the genus Xestospongia, are known to contain this compound. For instance, studies on Xestospongia exigua have identified this compound as one of its sterol components nih.gov. The presence of this compound and related sterols in these sponges contributes to their diverse chemical makeup and potential biological activities nih.gov. While specific studies on Clathria major and its this compound content were not detailed in the provided search results, the general understanding is that many marine sponges are sources of a wide array of sterols, including this compound.
This compound in Marine Algae (e.g., Halimeda macroloba, Caulerpa racemosa, Diatoms)
This compound is prevalent in various marine algae. The green macroalga Halimeda macroloba, found in Kenyan marine environments, has been identified as a source of this compound nih.govafricabib.org. Similarly, the green marine alga Caulerpa racemosa, distributed in tropical warm waters, contains this compound, which has been a subject of research for its potential protective effects against skin damage nih.govmdpi.comnih.gov. In fact, a this compound-rich fraction from C. racemosa has been shown to exhibit significant protective activity mdpi.comnih.gov. Analysis of C. racemosa extracts has confirmed the presence of this compound alongside other sterols like fucosterol (B1670223) wu.ac.thresearchgate.net.
Diatoms, a major group of microalgae, also synthesize an array of sterols, including this compound nih.gov. Studies on species like Skeletonema marinoi and Cyclotella cryptica have revealed the presence of this compound, which is sometimes referred to as γ-sitosterol nih.gov. The sterol composition in diatoms can be quite varied, but this compound is a recurring component nih.gov. For example, the nonphotosynthetic diatom Nitzschia alba contains brassicasterol (B190698) as its major sterol, with this compound present in a glycosidically bound form capes.gov.br.
This compound in Terrestrial Plants (e.g., Valeriana officinalis, Dioscorea alata, Aquilaria crassna)
This compound is not limited to the marine environment and has been isolated from several terrestrial plants. The roots of Valeriana officinalis, a plant used in traditional medicine, have been found to contain this compound and its glycosides nih.govthieme-connect.com. Specifically, this compound-3-O-beta-D-glucopyranoside and acylated versions have been identified nih.govthieme-connect.com.
The yam species Dioscorea alata is another terrestrial source of this compound-related compounds. Research has identified mixtures of this compound glucosides with various acylations in this plant brieflands.com.
Furthermore, the leaves of Aquilaria crassna, also known as agarwood, contain this compound. Extracts from this plant have been investigated for their potential protective effects, with this compound being a possible active constituent mdpi.comnih.govnih.gov.
Elucidation of this compound Biosynthetic Mechanisms
The biosynthesis of this compound is a complex process that relies on fundamental metabolic pathways for the generation of its precursor molecules.
Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathway Contributions to Sterol Precursors
The biosynthesis of all sterols, including this compound, begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgresearchgate.net. Eukaryotic organisms primarily utilize two pathways for this purpose: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway vliz.bersc.orgunivie.ac.at.
The MVA pathway, which is active in the cytosol of plants and animals, is generally responsible for producing precursors for sterols, sesquiterpenes, and triterpenes rsc.orgnih.govcreative-proteomics.com. This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid wikipedia.org. In contrast, the MEP pathway, located in the plastids of plants and many microorganisms, typically supplies precursors for monoterpenes, diterpenes, and carotenoids rsc.orgnih.gov.
In diatoms, sterols such as this compound are derived from the mevalonate pathway, with squalene (B77637) being cyclized to cycloartenol (B190886) nih.gov. While both pathways can be functional in some organisms, the MVA pathway is the primary route for sterol precursor synthesis in most eukaryotes vliz.bemdpi.com.
Sterol Methyltransferase Activity in this compound Synthesis
A critical step in the biosynthesis of this compound is the alkylation at the C-24 position of the sterol side chain. This reaction is catalyzed by the enzyme sterol 24-C-methyltransferase (24-SMT) smolecule.com. This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine to the C-24 position of a sterol precursor smolecule.com. This C-24 alkylation is a key divergence point in sterol biosynthesis and is crucial for determining the final structure of phytosterols (B1254722) like this compound smolecule.com. The mechanism of this methyl transfer is a direct biomolecular transfer, proceeding through an SN2-like transition state smolecule.com.
The biosynthesis of plant sterols involves a series of enzymatic reactions following the initial cyclization of 2,3-oxidosqualene (B107256). In photosynthetic organisms, this cyclization is catalyzed by cycloartenol synthase nih.gov. Subsequent modifications, including demethylations and the crucial C-24 methylation by SMT, lead to the formation of a diverse array of phytosterols, including this compound nih.govfrontiersin.org.
Data Tables
Table 1: Occurrence of this compound in Various Organisms
| Organism Category | Species | Common Name | Part of Organism | Reference(s) |
| Marine Sponges | Xestospongia exigua | - | Whole organism | nih.gov |
| Marine Algae | Halimeda macroloba | Green macroalga | Whole organism | nih.govafricabib.org |
| Caulerpa racemosa | Sea grapes | Whole organism | nih.govmdpi.comnih.govwu.ac.thresearchgate.net | |
| Skeletonema marinoi | Diatom | - | nih.gov | |
| Cyclotella cryptica | Diatom | - | nih.gov | |
| Nitzschia alba | Diatom | - | capes.gov.br | |
| Terrestrial Plants | Valeriana officinalis | Valerian | Roots | nih.govthieme-connect.com |
| Dioscorea alata | Yam | - | brieflands.com | |
| Aquilaria crassna | Agarwood | Leaves | mdpi.comnih.govnih.gov |
Table 2: Key Pathways and Enzymes in this compound Biosynthesis
| Biosynthetic Process | Pathway/Enzyme | Role | Precursor(s) | Product(s) | Reference(s) |
| Isoprenoid Precursor Synthesis | Mevalonate (MVA) Pathway | Provides IPP and DMAPP for sterol synthesis | Acetyl-CoA | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | wikipedia.orgrsc.orgnih.govcreative-proteomics.com |
| Methylerythritol Phosphate (MEP) Pathway | Alternative pathway for IPP and DMAPP synthesis | Glyceraldehyde 3-phosphate, Pyruvate | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | vliz.bersc.orgunivie.ac.atnih.gov | |
| C-24 Alkylation | Sterol 24-C-methyltransferase (24-SMT) | Adds a methyl group to the C-24 position of the sterol side chain | Sterol precursor, S-adenosylmethionine | 24-methylated sterol | smolecule.com |
Cycloartenol Pathway in Algal and Plant this compound Biosynthesis
The biosynthesis of this compound in both photosynthetic algae and plants is a complex process that originates from the cyclization of 2,3-oxidosqualene. plos.orgmdpi.com Unlike fungi and mammals, which utilize lanosterol (B1674476) as the primary sterol precursor, photosynthetic organisms employ cycloartenol. plos.orgnih.gov This fundamental divergence establishes a distinct evolutionary route for sterol synthesis in the plant and algal kingdoms. nih.gov The enzyme responsible for this initial and critical step is cycloartenol synthase (CAS), which catalyzes the formation of the pentacyclic structure of cycloartenol from the linear 2,3-oxidosqualene. plos.orgmdpi.com
Following the formation of cycloartenol, a series of enzymatic modifications are required to produce various phytosterols, including this compound. While the complete pathway can vary between organisms, a generalized sequence of reactions has been established. The pathway involves demethylations at the C4 and C14 positions, isomerization of the cyclopropane (B1198618) ring, and alkylation of the side chain. plos.orgresearchgate.net
The key steps in the conversion of cycloartenol are outlined below:
Cyclization: The pathway initiates with the cyclization of 2,3-oxidosqualene to cycloartenol, a reaction catalyzed by cycloartenol synthase (CAS). mdpi.com
Side Chain Alkylation: A crucial step in the formation of 24-alkyl sterols like this compound is the methylation of the side chain. This is accomplished by the enzyme S-adenosyl-L-methionine:sterol-C24-methyltransferase (SMT). frontiersin.orgnih.gov There are typically two types of SMT enzymes; SMT1 introduces the first methyl group, and SMT2 adds a second, leading to the C24-ethyl side chain characteristic of this compound. frontiersin.org
Ring Modification: The cyclopropane ring of cycloartenol is opened by the enzyme cyclopropyl (B3062369) sterol isomerase (CPI) to form a tetracyclic intermediate like cycloeucalenol. plos.orgfrontiersin.org
Demethylation and Reduction: Subsequent steps involve the removal of methyl groups from the C4 and C14 positions and various reduction and isomerization reactions on the sterol nucleus and side chain to yield the final this compound structure. researchgate.net
Genome and transcriptome analyses in various algal species, such as diatoms, have confirmed the presence and activity of the cycloartenol pathway for the production of 24-alkylsterols, including this compound. frontiersin.org This pathway is considered a conserved biosynthetic route in photosynthetic eukaryotes. plos.org
Key Enzymes in the Cycloartenol Pathway to this compound
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Cycloartenol Synthase | CAS | Catalyzes the initial cyclization of the sterol precursor. plos.org | 2,3-Oxidosqualene | Cycloartenol |
| Sterol-C24-Methyltransferase | SMT | Adds methyl/ethyl groups to the sterol side chain at the C24 position. frontiersin.org | Cycloartenol (and subsequent intermediates) | 24-alkylated sterol intermediates |
| Cyclopropyl Isomerase | CPI | Opens the 9β,19-cyclopropane ring. plos.orgfrontiersin.org | Cycloeucalenol | Obtusifoliol |
Comparative Biosynthesis of this compound and Epimeric Sterols
A significant aspect of phytosterol biosynthesis is the stereochemistry at the C24 position of the side chain. This compound is the 24β-epimer of sitosterol (B1666911) (also known as β-sitosterol), which is the corresponding 24α-epimer. frontiersin.org This seemingly minor structural difference is the result of distinct enzymatic mechanisms during biosynthesis and has significant taxonomic implications. Generally, algae are known to produce C24β-ethylsterols like this compound, whereas higher plants predominantly synthesize C24α-ethylsterols, such as sitosterol and stigmasterol (B192456). frontiersin.org
The stereochemical outcome at the C24 position is determined by the action of sterol C24-methyltransferases (SMTs). frontiersin.org These enzymes catalyze the transfer of a methyl group (and subsequently a second for ethyl groups) from S-adenosyl-L-methionine (AdoMet) to the C24 position of the sterol side chain. The way the substrate is oriented within the enzyme's active site dictates whether the alkyl group is added to the Si-face or Re-face of the C24-C25 double bond, leading to the α or β configuration, respectively.
In the biosynthesis of this compound (24β), the alkylation process results in the ethyl group being in the β-configuration. This is the common pathway found in many algal species. frontiersin.org In contrast, the biosynthesis of sitosterol (24α) in higher plants proceeds in a manner that results in the α-configuration of the ethyl group. frontiersin.org
The epimeric pairs are often found in different classes of organisms, suggesting an evolutionary divergence in the SMT enzymes. frontiersin.org While algae are major producers of this compound (24β), higher plants are the primary source of sitosterol (24α). The distinction between these epimers is critical for accurate sterol profiling and understanding the metabolic pathways specific to different organisms. Their separation and identification typically require advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org
Comparison of this compound and Sitosterol Biosynthesis
| Feature | This compound | Sitosterol (β-Sitosterol) |
|---|---|---|
| Stereochemistry at C24 | 24β-ethyl | 24α-ethyl |
| Primary Organism Group | Algae. frontiersin.org | Higher Plants. frontiersin.org |
| Key Enzyme | Sterol C24-Methyltransferase (SMT) leading to β-configuration. | Sterol C24-Methyltransferase (SMT) leading to α-configuration. frontiersin.org |
| Common Precursor | Cycloartenol. frontiersin.org | |
| Epimeric Relationship | This compound is the C24 epimer of Sitosterol. frontiersin.org |
Iii. Advanced Methodologies for Clionasterol Research
Synthetic Chemistry Approaches to Clionasterol and its Analogs
Chemical Derivatization and Modification of this compound for Research Applications
The chemical modification of this compound is a fundamental strategy in phytosterol research, enabling scientists to probe its biological functions, create tools for cellular analysis, and investigate structure-activity relationships. By altering its native structure, researchers can develop derivatives and analogs that serve as molecular probes, inhibitors, or standards for analytical purposes. These modifications typically target the hydroxyl group at the C-3 position or the alkyl side chain at C-17.
Synthesis of this compound Derivatives
The generation of this compound derivatives involves a range of standard organic chemistry reactions. These modifications are crucial for creating compounds with altered properties or with specific functionalities for research applications.
Acetylation : A common and straightforward modification is the acetylation of the C-3 hydroxyl group. This is typically achieved by reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to yield this compound acetate. smolecule.comnih.gov This modification removes the polar hydroxyl group, altering the molecule's lipophilicity and its ability to form hydrogen bonds, which can be useful in studying its interaction with biological membranes and proteins. researchgate.net
Oxidation and Reduction : The secondary alcohol at the C-3 position can be oxidized using agents such as chromium trioxide to form the corresponding ketone, clionasterone. Conversely, while this compound is already an alcohol, related steroidal ketones can be reduced using agents like lithium aluminum hydride to produce different stereoisomers of the hydroxyl group, allowing for the study of stereospecificity in biological interactions. smolecule.com
"Clickable" Analogs for Bioorthogonal Chemistry : A more advanced application of chemical modification is the synthesis of "clickable" analogs. This involves introducing a small, inert chemical handle, such as a terminal alkyne or an azide (B81097), into the this compound structure. While the synthesis of an alkyne derivative of this compound itself is not widely reported, the methodology has been successfully applied to the closely related phytosterol, sitosterol (B1666911). researchgate.netsemanticscholar.org This process can be complex, involving a multi-step synthesis starting from a precursor like stigmasterol (B192456) to construct the side chain and introduce the alkyne moiety. researchgate.net Such a derivative of this compound would be an invaluable tool for "click chemistry," a set of reactions that allows for the covalent ligation of the sterol to reporter molecules like fluorescent dyes or biotin (B1667282) for visualization and pull-down experiments. semanticscholar.orgresearchgate.net
Applications in Elucidating Biological Function
Derivatization is instrumental in dissecting the molecular mechanisms of this compound's biological activities.
Probing Structure-Activity Relationships : By comparing the biological activity of the parent compound to its derivatives, researchers can infer the importance of specific functional groups. For instance, a study on the human complement system tested this compound and its derivative, this compound monoacetate. researchgate.net The results showed that this compound is a potent inhibitor of the classical complement pathway, while modification of the C-3 hydroxyl group influenced this activity, highlighting its role in the interaction with complement proteins. researchgate.net
In Silico and Molecular Docking Studies : Computational methods often use the structure of this compound to predict its binding to protein targets. Molecular docking studies have suggested that this compound has the potential to interact with and inhibit key signaling proteins like Mitogen-activated protein kinase 14 (MAPK14) and Peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ). hu.edu.jo Synthesizing derivatives with enhanced or diminished binding affinity based on these models is a key strategy to validate these computational predictions and develop more potent and specific inhibitors. hu.edu.jo
Cellular Imaging and Metabolite Tracking : The development of "clickable" sterol probes is revolutionizing the study of sterol trafficking and localization. semanticscholar.orgresearchgate.net An alkyne-tagged this compound analog could be administered to cells and then "clicked" to a fluorescent azide reporter, allowing for high-resolution imaging of its subcellular distribution. researchgate.netrsc.org This approach provides direct visual evidence of where the sterol accumulates and with which organelles or proteins it interacts, offering insights into its role in membrane structure and cellular signaling. researchgate.netrsc.org
Interactive Data Table: Research Findings on this compound Derivatives
The following table summarizes key findings from research involving the chemical modification of this compound.
| Derivative Name | Type of Modification | Research Application | Key Finding | Citation |
| This compound | Parent Compound | Inhibition of the human complement system | Potent inhibitor of the classical pathway with an IC50 value of 4.1 µM. | researchgate.net |
| This compound monoacetate | Acetylation | Inhibition of the human complement system | Also inhibits the classical pathway, allowing for structure-activity relationship studies. | researchgate.net |
| Alkyne-tagged this compound (Analog) | Side-chain modification | Cellular imaging and proteomics | (Hypothetical based on sitosterol) Enables visualization and identification of binding partners via click chemistry. | researchgate.netsemanticscholar.orgresearchgate.net |
| This compound | Parent Compound | In silico protein binding | Predicted to have high binding potential to MAPK14, PPAR-α, and PPAR-γ as an inhibitor. | hu.edu.jo |
Iv. Biological Activities and Molecular Mechanisms of Clionasterol
Immunomodulatory Properties and Mechanisms
Clionasterol has demonstrated notable immunomodulatory effects, specifically influencing the complement system, a crucial component of the innate immune response.
In vitro studies have shown that this compound can inhibit the classical pathway (CP) of the human complement system in a dose-dependent manner. One study found that this compound was a potent inhibitor of the classical pathway with a 50% inhibitory concentration (IC50) of 4.1 microM. In the same study, it was observed that there was no detectable effect on the alternative pathway (AP) even at concentrations up to 400 microM. This selective inhibition highlights a specific interaction with components of the classical pathway.
Mechanistic studies have revealed that the immunomodulatory effect of this compound on the classical complement pathway is due to its direct interference with the C1 component. The C1 complex is the initial activator of the classical pathway. By targeting this component, this compound effectively halts the subsequent activation cascade of this specific pathway. This targeted action makes this compound a subject of interest in research focused on modulating inflammatory responses where the classical complement pathway plays a significant role.
Antimicrobial Research Applications of this compound
This compound has been reported to possess antimicrobial properties, with research exploring its potential against various bacterial and fungal strains.
While literature suggests that this compound exhibits antibacterial activity, specific in vitro data detailing the minimum inhibitory concentrations (MICs) against a range of bacterial species are not extensively available in publicly accessible research. General findings indicate that phytosterols (B1254722) as a class of compounds can have inhibitory effects on bacteria. However, for this compound specifically, detailed quantitative data from in vitro models is limited.
Table 1: Antibacterial Activity of this compound (in vitro)
| Bacterial Strain | Test Method | Results (e.g., MIC) |
| Data not available in reviewed literature |
Similar to its antibacterial profile, this compound is mentioned in scientific literature as having antifungal properties. However, comprehensive in vitro studies that provide specific MIC values against various fungal pathogens are not readily found in the reviewed literature. The potential for phytosterols to interfere with fungal cell membrane integrity is a known mechanism, but specific data for this compound remains an area for further investigation.
Table 2: Antifungal Activity of this compound (in vitro)
| Fungal Strain | Test Method | Results (e.g., MIC) |
| Data not available in reviewed literature |
Antioxidant and Anti-inflammatory Research in Non-Human Models
Research utilizing non-human models has provided insights into the antioxidant and anti-inflammatory capabilities of this compound. A study on a this compound-rich hexane (B92381) fraction from the seaweed Caulerpa racemosa demonstrated protective effects against particulate matter-induced oxidative stress and apoptosis.
In an in vitro model using human keratinocytes (HaCaT cells), the this compound-rich fraction was found to downregulate intracellular reactive oxygen species (ROS) and mitochondrial ROS levels. It also mitigated the increase in apoptotic body formation and the upregulation of proteins involved in the apoptotic signaling pathway.
Furthermore, in an in vivo zebrafish model, the same fraction showed the potential to downregulate cell death, as well as the production of ROS and nitric oxide (NO) induced by particulate matter. These findings suggest that the protective effects are mediated by the inhibition of oxidative stress and mitochondria-mediated apoptosis.
Table 3: Summary of Antioxidant and Anti-inflammatory Research Findings for a this compound-Rich Fraction
| Model System | Parameter Measured | Observed Effect |
| Human Keratinocytes (HaCaT cells) | Intracellular ROS Levels | Downregulation |
| Human Keratinocytes (HaCaT cells) | Mitochondrial ROS Levels | Downregulation |
| Human Keratinocytes (HaCaT cells) | Apoptotic Body Formation | Reduction |
| Human Keratinocytes (HaCaT cells) | Apoptotic Signaling Proteins | Downregulation |
| Zebrafish (in vivo) | Cell Death | Downregulation |
| Zebrafish (in vivo) | ROS Production | Downregulation |
| Zebrafish (in vivo) | Nitric Oxide (NO) Production | Downregulation |
This compound's Role in Modulating Oxidative Stress (in vitro and zebrafish models)
This compound has demonstrated significant potential in mitigating oxidative stress, a key factor in cellular damage and the progression of various diseases. Studies utilizing both in vitro and in vivo models, such as human keratinocytes and zebrafish, have elucidated its protective effects.
A this compound-rich hexane fraction derived from Caulerpa racemosa (CRHF2) was shown to effectively counteract the detrimental effects of particulate matter (PM), a known inducer of oxidative stress. nih.gov In human keratinocyte (HaCaT) cells, treatment with CRHF2 led to a dose-dependent decrease in intracellular reactive oxygen species (ROS) levels and mitochondrial ROS levels. nih.govzfin.org This reduction in oxidative burden was accompanied by a decrease in PM-induced apoptotic body formation and the downregulation of proteins involved in the apoptotic signaling pathway. nih.govzfin.org
The protective effects of the this compound-rich fraction were further substantiated in a zebrafish model. nih.gov Zebrafish exposed to PM exhibited increased ROS production, cell death, and lipid peroxidation. nih.gov However, treatment with CRHF2 significantly attenuated these effects, demonstrating its in vivo antioxidant capacity. nih.gov Specifically, the fraction was observed to downregulate PM-induced cell death, ROS, and nitric oxide (NO) production in the zebrafish model. nih.govzfin.org These findings suggest that this compound's ability to inhibit oxidative stress and mitochondrial-mediated apoptosis is a key mechanism behind its protective effects against environmental stressors like particulate matter. nih.govzfin.org
The zebrafish model is considered a robust system for studying the effects of oxidative stress and the protective potential of antioxidant compounds. nih.govmdpi.comub.edu Excessive ROS can cause significant damage to vital organs like the liver and brain, making the antioxidant properties of compounds like this compound a crucial area of research. nih.gov
Table 1: Effects of this compound-Rich Fraction (CRHF2) on Oxidative Stress Markers
| Model System | Stressor | Measured Parameter | Observed Effect of CRHF2 Treatment |
|---|---|---|---|
| Human Keratinocytes (HaCaT cells) | Particulate Matter (PM) | Intracellular ROS Levels | Dose-dependent decrease nih.govzfin.org |
| Human Keratinocytes (HaCaT cells) | Particulate Matter (PM) | Mitochondrial ROS Levels | Dose-dependent decrease nih.govzfin.org |
| Human Keratinocytes (HaCaT cells) | Particulate Matter (PM) | Apoptotic Body Formation | Decrease nih.govzfin.org |
| Zebrafish | Particulate Matter (PM) | ROS Production | Decrease nih.gov |
| Zebrafish | Particulate Matter (PM) | Cell Death | Decrease nih.gov |
| Zebrafish | Particulate Matter (PM) | Lipid Peroxidation | Decrease nih.gov |
| Zebrafish | Particulate Matter (PM) | Nitric Oxide (NO) Production | Decrease nih.govzfin.org |
Cellular and Molecular Mechanisms of Anti-inflammatory Effects of this compound (in vitro models)
This compound exhibits notable anti-inflammatory properties by modulating key cellular and molecular pathways involved in the inflammatory response. In vitro studies have begun to unravel the mechanisms by which this compound exerts its effects.
One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Plant sterols have been shown to inhibit the translocation of the NF-κB p65 subunit into the nucleus, thereby preventing the transcription of these inflammatory mediators. rsc.orgnih.gov
Furthermore, this compound and other plant sterols can influence the cyclooxygenase-2 (COX-2) pathway. rsc.org COX-2 is an enzyme responsible for the production of prostaglandins, which are key players in inflammation. scielo.br By inhibiting the NF-κB-COX-2-PGE2 signaling cascade, plant sterols can lead to a reduction in COX-2 protein expression and, consequently, a decrease in prostaglandin (B15479496) E2 (PGE2) production. rsc.org
In a co-culture model of intestinal inflammation using Caco-2 and RAW264.7 macrophage cells, a plant sterol food supplement demonstrated a significant reduction in the secretion of pro-inflammatory cytokines. rsc.org Specifically, it attenuated the lipopolysaccharide (LPS)-induced secretion of IL-8 by Caco-2 cells and both TNF-α and IL-6 by RAW264.7 macrophages. rsc.org Additionally, the plant sterol supplement improved the oxidative status in Caco-2 cells, as evidenced by reduced levels of reactive oxygen species, inducible nitric oxide synthase (iNOS) protein expression, and nitrite/nitrate secretion. rsc.org
These findings highlight the multifaceted anti-inflammatory actions of plant sterols like this compound, which involve the modulation of critical signaling pathways and the suppression of pro-inflammatory mediators. mdpi.com
Table 2: Anti-inflammatory Mechanisms of Plant Sterols (in vitro)
| Cellular Model | Key Pathway/Target | Observed Effect |
|---|---|---|
| Macrophages | NF-κB p65 Nuclear Translocation | Inhibition rsc.org |
| Macrophages | COX-2 Protein Expression | Decrease rsc.org |
| Macrophages | PGE2 Production | Decrease rsc.org |
| Caco-2 cells | IL-8 Secretion (LPS-induced) | Attenuation rsc.org |
| RAW264.7 Macrophages | TNF-α Secretion (LPS-induced) | Attenuation rsc.org |
| RAW264.7 Macrophages | IL-6 Secretion (LPS-induced) | Attenuation rsc.org |
| Caco-2 cells | Reactive Oxygen Species (ROS) Levels | Reduction rsc.org |
| Caco-2 cells | iNOS Protein Expression | Reduction rsc.org |
| Caco-2 cells | Nitrite/Nitrate Secretion | Reduction rsc.org |
Enzymatic Modulation and Receptor Interaction Studies
This compound as an Inhibitor of Specific Enzymes (e.g., acetylcholinesterase, butyrylcholinesterase, hexokinase, CYP1A1)
This compound has been identified as a potent inhibitor of several key enzymes, suggesting its therapeutic potential in various contexts. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the regulation of cholinergic neurotransmission. researchgate.netmdpi.commdpi.com The inhibition of these cholinesterases is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com Studies have indicated that this compound is an important agent in the enzymatic inhibition of both AChE and BChE. researchgate.net
Beyond its effects on cholinesterases, this compound has also been identified as a powerful inhibitor of the CYP1A1 enzyme and the hexokinase II receptor. researchgate.net The cytochrome P450 enzyme CYP1A1 is involved in the metabolism of xenobiotics, and its inhibition can have implications for drug interactions and toxicity. Hexokinase is a key enzyme in glucose metabolism. Research has suggested that this compound is a possible active constituent responsible for the potent inhibition of both CYP1A1 and the hexokinase II receptor. researchgate.net
Molecular Docking and in silico Analysis of this compound-Protein Interactions (e.g., PPAR-α, PPAR-γ, MAPK14)
In silico studies, including molecular docking, have provided valuable insights into the potential interactions between this compound and various protein targets, further elucidating its mechanisms of action.
Molecular docking analyses have explored the binding of this compound to peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. researchgate.net These receptors are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism. The ability of compounds to interact with and modulate the activity of PPARs is of significant interest for the development of treatments for metabolic disorders. researchgate.net
Furthermore, in silico methods have been employed to investigate the potential of phytochemicals to act as inhibitors of mitogen-activated protein kinase 14 (MAPK14), also known as p38 MAPK. nih.govresearchgate.netrsdjournal.orgnih.gov MAPK14 is a key protein in signaling pathways that are involved in inflammation and cellular responses to stress. rsdjournal.org Overexpression of MAPK14 has been associated with certain cancers, making it a promising therapeutic target. nih.govresearchgate.net Molecular docking simulations are used to predict the binding affinity and interaction patterns of compounds like this compound within the active site of proteins like MAPK14, helping to identify potential inhibitors. researchgate.netnih.gov
Neuroprotective Investigations in Model Organisms
Evaluation of this compound's Neuroprotective Effects in SH-SY5Y Cells and Caenorhabditis elegans
The neuroprotective potential of this compound has been investigated in various model systems, including the human neuroblastoma SH-SY5Y cell line and the nematode Caenorhabditis elegans. These models are widely used in neuroscience research to study the mechanisms of neurodegeneration and to screen for compounds with neuroprotective properties. nih.govnih.govchemrxiv.org
In studies involving C. elegans, an ethanolic extract of Acanthopanax chiisanensis (ACEE), which contains this compound, was found to play a role in xenobiotic detoxification in the presence of high levels of benzo[a]pyrene (B130552) (B[a]P). researchgate.net The extract helped to ameliorate the reduction in lifespan and the decrease in body length and size induced by B[a]P. This protective effect was associated with a reduction in gene expression in the hexokinase (hxk) and CYP35 pathways. researchgate.net Phytochemical analysis identified this compound as a possible active constituent responsible for these effects. researchgate.net
The SH-SY5Y cell line is a well-established in vitro model for studying neuronal function and dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.govnih.govmdpi.combiorxiv.org These cells can be differentiated into a neuronal phenotype and are susceptible to neurotoxins that induce oxidative stress and apoptosis, processes that are central to neurodegeneration. nih.govnih.gov While direct studies on this compound's neuroprotective effects in SH-SY5Y cells are emerging, the known antioxidant and anti-inflammatory properties of the compound suggest a strong potential for neuroprotection. researchgate.net Research on other compounds in this cell line has shown that mitigating oxidative stress and apoptosis can significantly enhance cell viability in the face of neurotoxic insults. nih.gov
Regulation of Cellular Pathways by this compound in Neuronal Models (e.g., AhR/CYP1A1/cyclin D1, hxk, CYP35 pathways)
Currently, there is a notable lack of specific research detailing the direct regulatory effects of this compound on the AhR/CYP1A1/cyclin D1, hxk, and CYP35 pathways within neuronal models. While the Aryl hydrocarbon Receptor (AhR) pathway, which includes the downstream targets CYP1A1 and cyclin D1, is recognized for its role in neuronal processes and responses to various ligands, specific studies implicating this compound in its modulation in nerve cells are not presently available in the scientific literature. nih.govnih.gov Similarly, the involvement of this compound in the regulation of the hexokinase (hxk) and CYP35 pathways in neuronal contexts has not been documented.
The AhR signaling cascade is known to be activated by a range of compounds, leading to the transcriptional regulation of genes like CYP1A1 and CYP1B1. nih.gov This pathway is crucial in cellular responses to environmental stimuli and is subject to complex regulatory feedback loops, including the AhR Repressor (AhRR). nih.govnih.gov While research has explored the impact of various ligands on this pathway in neuronal cells, the specific interaction and regulatory role of this compound remain an uninvestigated area.
Future research is required to elucidate whether this compound can act as a ligand for the AhR and subsequently modulate the expression of its target genes in neuronal tissues. Such studies would be essential to determine if this compound plays a role in neuroprotection, neurodevelopment, or neurotoxicity through these cellular pathways.
Effects on Cellular Membrane Structure and Function
As a member of the phytosterol family, this compound integrates into the lipid bilayers of cellular membranes, a process fundamental to its biological effects. The amphipathic nature of sterols, including this compound, with a rigid steroid nucleus and a more flexible side chain, dictates their orientation within the membrane. The hydroxyl group of the sterol aligns with the polar head groups of phospholipids (B1166683) at the aqueous interface, while the hydrophobic steroid ring and alkyl chain embed within the acyl chains of the lipids. nih.gov
The integration of sterols like this compound into the membrane is not merely a passive partitioning. It is a dynamic process influenced by the existing lipid composition of the bilayer. nih.gov Sterols can interact preferentially with certain lipids, such as those with saturated acyl chains, leading to the formation of specialized membrane domains or rafts. nih.gov These sterol-enriched domains are thought to play a crucial role in various cellular processes, including signal transduction and protein trafficking. The specific structural features of this compound, compared to other sterols like cholesterol or stigmasterol (B192456), may influence its precise positioning and interactions within the lipid bilayer, although detailed comparative studies are limited.
The incorporation of sterols into lipid bilayers has a profound impact on the physicochemical properties of the membrane, notably its fluidity and permeability. nih.gov Phytosterols, including this compound, are known to modulate membrane dynamics in a manner that is dependent on the physical state of the membrane. nih.gov
In a fluid, liquid-crystalline state, which is typical for biological membranes at physiological temperatures, the presence of sterols tends to decrease membrane fluidity. The rigid steroid nucleus of the sterol molecule restricts the motion of the neighboring phospholipid acyl chains, leading to a more ordered and less fluid membrane. nih.govmdpi.com This ordering effect helps to stabilize the membrane and reduce its permeability to small ions and molecules. nih.gov
Conversely, in a gel-like, more rigid membrane state, sterols can have the opposite effect. By inserting between the tightly packed phospholipids, they disrupt the crystalline packing of the acyl chains, thereby increasing membrane fluidity and preventing the membrane from becoming too rigid at lower temperatures. khanacademy.org This dual regulatory role allows sterols to act as "fluidity buffers," maintaining the membrane in an optimal state of fluidity across a range of temperatures. nih.gov
Interactive Data Table: Comparative Effects of Sterols on Model Membrane Properties
The following table summarizes the general effects of sterols on the physical properties of lipid bilayers, based on established principles of membrane biophysics. This provides a conceptual framework for understanding the likely effects of this compound.
| Membrane Property | Effect of Sterol Integration | Rationale |
| Fluidity (Liquid-Crystalline State) | Decrease | The rigid sterol structure restricts the movement of adjacent phospholipid acyl chains. |
| Fluidity (Gel State) | Increase | Sterols disrupt the tight packing of phospholipid acyl chains, preventing excessive rigidity. |
| Permeability | Decrease | Increased packing and ordering of the lipid bilayer creates a more effective barrier. |
| Thickness | Increase | The ordering effect on phospholipid chains leads to a more extended and thicker bilayer. |
| Lipid Order | Increase | Sterols promote a more ordered arrangement of the phospholipid acyl chains. |
V. Ecological and Physiological Significance of Clionasterol in Ecosystems
Role of Clionasterol as a Marine Metabolite and its Biological Context
This compound is a prominent phytosterol that has been identified in a variety of marine life, including green algae and sponges. nih.gov For instance, it is a key compound in the green marine alga Caulerpa racemosa, which is found in the warm waters of tropical regions. nih.gov It has also been isolated from the marine sponge Xestospongia exigua. researchgate.net
Functional Importance of this compound in Cellular Processes and Membrane Homeostasis in Producing Organisms
Sterols are essential components of cellular membranes, playing a critical role in maintaining their structural integrity and fluidity. nih.govwalshmedicalmedia.com In the organisms that produce it, this compound, as a phytosterol, is a fundamental lipid constituent of the biological cell membranes. nih.gov
The primary function of sterols like this compound in the cell membrane is to regulate its fluidity. nih.govwalshmedicalmedia.com By inserting themselves between phospholipid molecules, they help to maintain the membrane's optimal state of viscosity. walshmedicalmedia.com This is crucial for various cellular processes, including transport of nutrients and signaling. The rigid structure of the sterol molecule helps to stabilize the membrane, preventing it from becoming too fluid at high temperatures, while also disrupting the tight packing of fatty acid chains to prevent it from becoming too rigid at low temperatures. walshmedicalmedia.com This regulatory role is vital for the producing organism's ability to adapt to changing environmental conditions.
Moreover, sterols contribute to the selective permeability of the cell membrane, controlling the passage of substances in and out of the cell. walshmedicalmedia.com This function is essential for maintaining cellular homeostasis. The presence of this compound in the membranes of marine algae and sponges is therefore integral to their cellular health and resilience. nih.govnih.gov
Interplay of this compound in Interspecies Chemical Ecology (e.g., biofouling studies)
The biological activities of this compound suggest its involvement in the intricate web of chemical communication and defense within marine ecosystems. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant challenge for many marine organisms. mdpi.comresearchgate.netnih.govmdpi.com The initial stage of biofouling is often the formation of a microbial biofilm.
Given that this compound possesses antibacterial and antifungal properties, it is plausible that it plays a role in the chemical defense against the settlement of fouling organisms. nih.govresearchgate.net By inhibiting the growth of bacteria and fungi, this compound could help to prevent the formation of the initial microbial film, thereby deterring the subsequent colonization by larger fouling organisms. This would be a significant advantage for sessile or slow-moving organisms like sponges and algae, helping them to keep their surfaces clean for essential processes such as nutrient uptake and photosynthesis.
While direct studies specifically linking this compound to antifouling activity are not extensively documented, the known bioactive properties of this compound strongly support its potential role in the chemical ecology of marine environments, particularly in mediating interactions with other species and influencing the process of biofouling. researchgate.net
Vi. Biotechnological Potential and Future Research Directions
Opportunities for Sustainable Production of Clionasterol from Algal Biorefineries
The increasing demand for natural, bioactive compounds has highlighted the need for sustainable production methods. Algal biorefineries present a promising platform for the large-scale, sustainable production of valuable metabolites, including this compound. nih.gov Algae are a diverse group of photosynthetic organisms that can be cultivated on non-arable land, utilizing various water sources, and demonstrating high biomass productivity. nih.govnih.gov This makes them an advantageous feedstock for biorefineries, which are designed to utilize biomass to produce multiple products, minimizing waste and environmental impact in a self-sustainable approach. researchgate.net
Algae are known producers of a wide array of valuable compounds such as polysaccharides, lipids, pigments, and proteins. nih.gov Specifically, certain species of marine algae have been identified as rich sources of phytosterols (B1254722). For instance, the green seaweed Caulerpa racemosa has been shown to contain significant amounts of this compound. nih.gov A biorefinery approach would enable the extraction and purification of this compound from algal biomass, while the residual biomass could be valorized into other products like biofuels, bioenergy, or animal feed, creating an economically viable and circular process. researchgate.netresearchgate.net
Key advantages of using algal biorefineries for this compound production include:
High Productivity: Algae exhibit rapid growth rates and can produce significantly more biomass per unit area compared to terrestrial plants. nih.gov
Sustainability: Algal cultivation does not necessarily compete with traditional agriculture for land and freshwater resources. nih.gov Furthermore, algae play a role in carbon dioxide fixation, contributing to greenhouse gas mitigation. researchgate.net
Co-product Generation: The integrated nature of biorefineries allows for the production of multiple value-added products from the same feedstock, enhancing economic feasibility. uobasrah.edu.iq
Future research in this area will likely focus on optimizing cultivation conditions for specific algal strains to maximize this compound yield, developing efficient and green extraction technologies, and fully integrating the this compound production stream into a multi-product algal biorefinery framework.
Research on this compound as a Lead Compound for Preclinical Investigations (excluding human trials)
A "lead compound" in drug discovery is a chemical compound that shows promising biological activity towards a specific target and serves as the starting point for developing a new drug. technologynetworks.com The process involves identifying such hits, optimizing their structure to enhance potency and selectivity, and improving their pharmacokinetic properties through hit-to-lead and lead optimization phases. nih.govnuvisan.com this compound has emerged as a compelling lead compound due to its wide range of demonstrated biological activities in preclinical studies.
Antimicrobial Activity: Research has shown that this compound possesses antibacterial and antifungal properties. nih.gov For example, studies involving Moringa oleifera leaf extracts, which contain this compound, have demonstrated inhibitory activity against multidrug-resistant Staphylococcus aureus. researchgate.net Docking analysis suggests that this compound can effectively inhibit bacterial targets. researchgate.net This makes it a valuable candidate for developing new antimicrobial agents to combat resistant pathogens.
Antioxidant and Anti-inflammatory Effects: this compound has been investigated for its ability to mitigate oxidative stress and inflammation. A this compound-rich fraction from the seaweed Caulerpa racemosa was found to protect human keratinocytes from damage induced by particulate matter. nih.gov The protective effect was attributed to the downregulation of intracellular reactive oxygen species (ROS) and the inhibition of mitochondrial-mediated apoptosis. nih.gov These properties suggest its potential as a lead compound for developing treatments for skin conditions and other diseases where oxidative stress and inflammation are key pathological factors. nih.gov
Other Bioactivities: Like other phytosterols, this compound is studied for a variety of potential health benefits, including cholesterol-lowering and anticancer effects in in vitro and animal models. nih.govmdpi.com
The journey from a lead compound to a preclinical candidate involves extensive studies to refine the molecule's efficacy and safety profile. nuvisan.com For this compound, future preclinical research will involve synthesizing analogues to improve its drug-like properties, conducting detailed mechanism-of-action studies in various cell and animal models, and establishing a robust profile of its pharmacokinetics and toxicology.
Advanced Research on this compound-Based Functional Ingredients (excluding dosage/clinical applications)
Functional ingredients are components that offer health benefits beyond basic nutrition. mdpi.com Phytosterols, as a class, are well-established functional food ingredients, primarily known for their cholesterol-lowering effects when incorporated into foods like fat spreads. researchgate.net Advanced research is now exploring the broader potential of specific phytosterols like this compound as functional ingredients for the nutraceutical and cosmeceutical sectors.
The demonstrated antioxidant and anti-inflammatory properties of this compound make it a prime candidate for use in functional products aimed at promoting health and wellness. nih.gov
Cosmeceuticals: The skin is constantly exposed to environmental stressors like UV radiation and pollutants, which generate reactive oxygen species (ROS) and can lead to premature aging and skin damage. nih.gov Research showing that a this compound-rich fraction protects skin cells from particulate matter-induced oxidative stress and apoptosis provides a strong scientific basis for its inclusion in cosmeceutical formulations. nih.gov As a functional ingredient, this compound could be incorporated into topical products designed to support the skin's barrier function and protect against environmental damage.
Nutraceuticals: Nutraceuticals are products derived from food sources with extra health benefits in addition to their basic nutritional value. The diverse bioactivities of this compound, including its anti-inflammatory and antioxidant effects, support its potential as a functional ingredient in dietary supplements. mdpi.com Research into phytosterols suggests they can interact with various cellular pathways, and ongoing investigations continue to uncover the mechanisms behind their health-promoting effects. nih.gov
A significant challenge in the application of phytosterols as functional ingredients is their low solubility in water and poor solubility in fats, which can limit their bioaccessibility. mdpi.com Future research is therefore focused on developing advanced delivery systems, such as microencapsulation or nanoemulsions, to enhance the solubility and bioavailability of this compound, thereby improving the efficacy of the functional products in which it is incorporated. mdpi.com
Q & A
Q. How to ethically source and document marine sponge samples for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
